Tert-butyl N-(3-ethynyloxolan-3-yl)carbamate
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Overview
Description
Tert-butyl N-(3-ethynyloxolan-3-yl)carbamate: is a chemical compound with the molecular formula C11H17NO3. It is a derivative of carbamate, which is commonly used as a protecting group in organic synthesis. The compound features a tert-butyl group, an ethynyl group, and an oxolane ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-ethynyloxolan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethynyloxolane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(3-ethynyloxolan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated carbamate derivatives.
Substitution: Formation of various substituted carbamates depending on the reacting nucleophile.
Scientific Research Applications
Tert-butyl N-(3-ethynyloxolan-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines, allowing selective reactions to occur on other functional groups.
Biology: Employed in the study of enzyme mechanisms and protein modifications. The compound can be used to modify amino acids and peptides.
Medicine: Investigated for its potential use in drug development. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-ethynyloxolan-3-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages. The oxolane ring provides structural stability and can undergo ring-opening reactions under specific conditions.
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
Ethyl carbamate: Another carbamate derivative with different alkyl groups.
Phenyl carbamate: A carbamate derivative with an aromatic ring.
Uniqueness: Tert-butyl N-(3-ethynyloxolan-3-yl)carbamate is unique due to the presence of the ethynyl group and the oxolane ring. These functional groups provide additional reactivity and versatility compared to simpler carbamate derivatives. The compound’s ability to undergo click chemistry reactions and its stability under various conditions make it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(3-ethynyloxolan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-5-11(6-7-14-8-11)12-9(13)15-10(2,3)4/h1H,6-8H2,2-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWFTHWAWUFOOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228944-34-9 |
Source
|
Record name | tert-butyl N-(3-ethynyloxolan-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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